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Cat. No.: B1683507

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
YM-900, also known as YM90K, is a potent and selective non-NMDA receptor antagonist with a

high affinity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor

subtype. As a competitive antagonist, YM-900 has demonstrated significant neuroprotective

effects in various preclinical models of ischemic stroke and neurotoxicity. This technical guide

provides an in-depth overview of the in vitro characterization of YM-900, detailing its binding

affinity, functional antagonism, and the signaling pathways it modulates. The information

presented herein is intended to equip researchers and drug development professionals with the

necessary details to design and interpret experiments involving this compound.

Core Data Summary
The in vitro pharmacological profile of YM-900 is characterized by its high affinity and selectivity

for the AMPA receptor. The following table summarizes the key quantitative data obtained from

radioligand binding assays.
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Target
Receptor/Site

Radioligand Test Compound Ki (μM)

AMPA [3H]-AMPA YM-900 0.084[1]

Kainate [3H]-kainate YM-900 2.2[1]

NMDA [3H]-L-glutamate YM-900 >100[1]

Glycine (strychnine-

insensitive)
[3H]-glycine YM-900 37[1]

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of YM-900 for various glutamate receptor

subtypes.

Materials:

Rat brain tissue (cortex or whole brain)

[3H]-AMPA, [3H]-kainate, [3H]-L-glutamate, [3H]-glycine

YM-900

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN (for AMPA binding)

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Glass fiber filters (e.g., Whatman GF/B)

Scintillation cocktail

Liquid scintillation counter

Protocol:
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Membrane Preparation:

1. Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

2. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large

debris.

3. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude

membrane fraction.

4. Wash the pellet by resuspension in fresh homogenization buffer and repeat the

centrifugation step.

5. Resuspend the final pellet in the appropriate incubation buffer to a final protein

concentration of 0.2-0.5 mg/mL.

Binding Assay:

1. In a 96-well plate, combine the prepared brain membranes, the radioligand at a

concentration near its Kd, and varying concentrations of YM-900.

2. For determination of non-specific binding, include tubes with an excess of a non-labeled

competing ligand (e.g., 1 mM L-glutamate).

3. Incubate the mixture at 4°C for 60 minutes.

4. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash

buffer using a cell harvester.

5. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

6. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.
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2. Determine the IC50 value of YM-900 by non-linear regression analysis of the competition

binding data.

3. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Characterization of AMPA Receptor
Antagonism
Objective: To functionally characterize the inhibitory effect of YM-900 on AMPA receptor-

mediated currents.

Materials:

Xenopus laevis oocytes

Rat cortical mRNA

Two-electrode voltage clamp (TEVC) setup

Recording solution (e.g., standard frog Ringer's solution)

AMPA

YM-900

Protocol:

Oocyte Preparation and mRNA Injection:

1. Harvest and defolliculate Xenopus oocytes.

2. Inject oocytes with rat cortical mRNA to express a population of glutamate receptors.

3. Incubate the oocytes for 2-5 days to allow for receptor expression.

Electrophysiological Recording:
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1. Place an mRNA-injected oocyte in the recording chamber and perfuse with the recording

solution.

2. Impale the oocyte with two microelectrodes for voltage clamping.

3. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

4. Apply AMPA to the oocyte to elicit an inward current.

5. After establishing a stable baseline response to AMPA, co-apply varying concentrations of

YM-900 with AMPA and record the resulting current.

Data Analysis (Schild Analysis):

1. Measure the peak amplitude of the AMPA-induced current in the absence and presence of

different concentrations of YM-900.

2. Construct concentration-response curves for AMPA in the presence of each concentration

of YM-900.

3. Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the

antagonist concentration (YM-900). The x-intercept of the linear regression provides the

pA2 value, which is the negative logarithm of the antagonist concentration that requires a

doubling of the agonist concentration to produce the same response. A slope of 1 in the

Schild plot is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows
Glutamate-Induced Excitotoxicity Pathway
The neuroprotective effects of YM-900 are primarily attributed to its ability to block the initial

steps of the glutamate-induced excitotoxicity cascade. The following diagram illustrates the key

events in this pathway and the point of intervention for YM-900.
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Caption: YM-900 blocks the glutamate-induced excitotoxicity pathway at the AMPA receptor.
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Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the comprehensive in vitro

characterization of an AMPA receptor antagonist like YM-900.
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Caption: A typical experimental workflow for the in vitro characterization of YM-900.

Conclusion
YM-900 is a well-characterized, potent, and selective competitive AMPA receptor antagonist.

The experimental protocols and data presented in this guide provide a solid foundation for

further investigation into its mechanism of action and therapeutic potential. The structured
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approach to its in vitro characterization, from initial binding assays to functional and

mechanistic studies, serves as a valuable template for the evaluation of novel neuroprotective

agents targeting the glutamatergic system. Researchers are encouraged to adapt and expand

upon these methodologies to further elucidate the intricate pharmacology of YM-900 and

similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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